1-(4-Fluoro-2-methylphenyl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-methylphenyl)pentan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that are structurally similar to amphetamines.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methylphenyl)pentan-1-one typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of a Grignard reagent, which reacts with the aldehyde to form the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Fluoro-2-methylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Research has explored its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Studies have investigated its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)pentan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of other stimulant drugs .
Comparison with Similar Compounds
1-(4-Fluoro-2-methylphenyl)pentan-1-one is structurally similar to other cathinones, such as:
1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: This compound has a pyrrolidine ring, which differentiates it from this compound.
N-ethyl-2-amino-1-phenylheptan-1-one: This compound has an ethylamino group, making it distinct from this compound.
4-fluoro-3-methyl-α-Pyrrolidinovalerophenone: This compound has a similar structure but includes a pyrrolidine ring and a different substitution pattern on the aromatic ring.
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-3-4-5-12(14)11-7-6-10(13)8-9(11)2/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFGNKSCIDECTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C=C1)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.